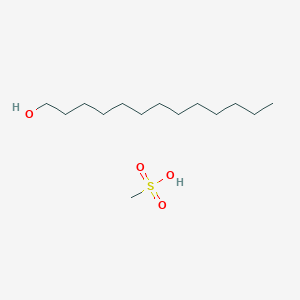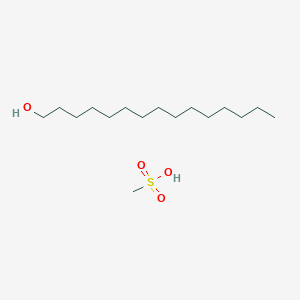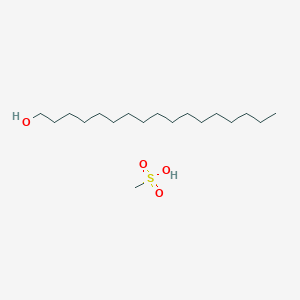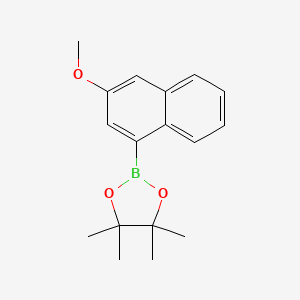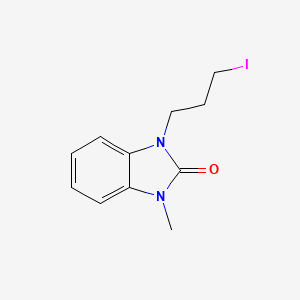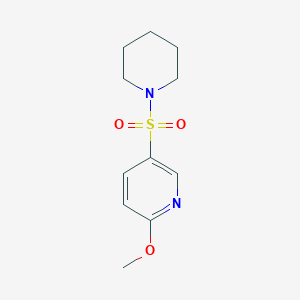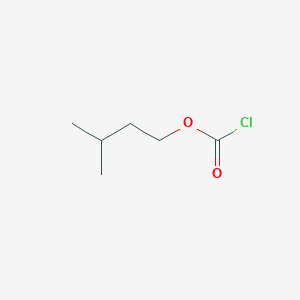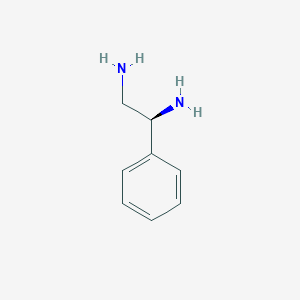
(S)-1-Phenylethane-1,2-diamine
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis and requires knowledge of reaction mechanisms .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It’s important to understand the reactivity of the compound and how it interacts with other chemicals .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Photoredox Catalysis
(S)-1-Phenylethane-1,2-diamine has been utilized in a metal-free approach to synthesize 1,2-diamines using reductive coupling reactions of various imines. Perylene, an aromatic hydrocarbon, was used as a photoredox catalyst under visible light irradiation, leading to almost complete conversion of the imines and the formation of corresponding 1,2-diamines in good yields (Okamoto, Ariki, Tsujioka, & Sudo, 2017).
Metal-catalyzed Diamination
This compound plays a significant role in metal-catalyzed 1,2-diamination reactions. These reactions are key to synthesizing natural products with interesting biological activities and in many important pharmaceutical agents. Chiral 1,2-diamines, like (S)-1-Phenylethane-1,2-diamine, are widely used in asymmetric synthesis and catalysis (Cardona & Goti, 2009).
Conformational Analysis in Coordination Chemistry
(S)-1-Phenylethane-1,2-diamine has been used in the conformational analysis of coordination compounds, particularly in diamagnetic complexes. This compound provides a platform for studying the geometrical structures and configurations of such complexes (Hawkins & McEniery, 1978).
Synthesis of N-Heterocycles
This compound is instrumental in the synthesis of various N-heterocycles. A stereotunable three-component domino strategy involving cyclohexane-1,2-diamine, among others, was developed for synthesizing benzothiophene-fused polycycles and eight-membered N-heterocycles (Deng, Yu, Zhang, & Meng, 2021).
Application in Photophysical Studies
This compound also finds applications in the study of photophysical properties. Salen-type Schiff bases derived from different diamine bridges, including 1,2-phenylenediamine, have been studied for their fluorescence quantum yields and absorption/emission spectra in the visible region (Cheng, Wei, Ma, Zhou, & Xiang, 2013).
Asymmetric Synthesis
In asymmetric synthesis, (S)-1-Phenylethane-1,2-diamine is used for the enantioselective reduction of acetophenone, yielding optically active 1-phenylethanol. Such processes are crucial in the synthesis of chiral compounds (八尋 & 伊藤, 1986).
Chiral Solvating Agent
It has been employed as a chiral solvating agent in the 1H NMR analysis of chiral carboxylic acids. This application is pivotal in determining the enantiomeric purity of these acids (Fulwood & Parker, 1994).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S)-1-phenylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,9-10H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVBQABBEKLFIN-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Phenylethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



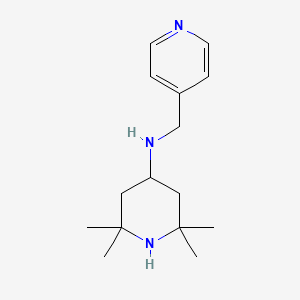
![[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine](/img/structure/B3147571.png)
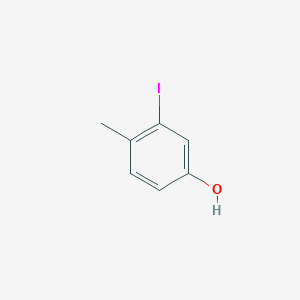
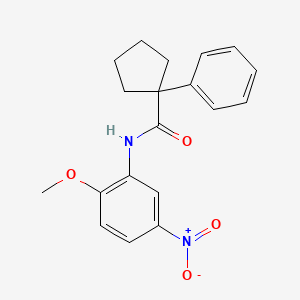
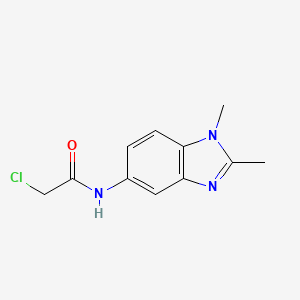

![4-Chlorofuro[3,2-C]quinoline](/img/structure/B3147603.png)
